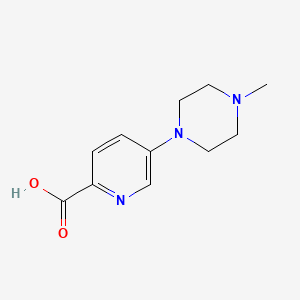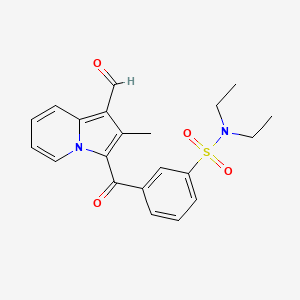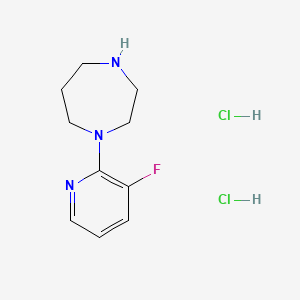![molecular formula C19H18ClNO3 B3015268 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide CAS No. 2034558-97-7](/img/structure/B3015268.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
The compound, also known as N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide, primarily targets monoamine transporters . These transporters include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neural signaling.
Mode of Action
This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin . This action is similar to the effects produced by 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .
Biochemical Pathways
The compound’s interaction with monoamine transporters affects the monoamine transmission pathway . By inducing the release of dopamine, norepinephrine, and serotonin, it alters the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in neural signaling and potentially affect various physiological functions regulated by these neurotransmitters.
Pharmacokinetics
Similar compounds are known to have significant bioavailability and can exert their effects in a low concentration range
Result of Action
The compound’s action results in dose-related elevations in extracellular dopamine and serotonin in the brain . This can lead to profound behavioral activation characterized by forward locomotion . The compound’s effects are more potent than MDA, producing sustained stimulant-like effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other psychoactive substances . Furthermore, the compound’s action can be affected by factors such as the user’s health status, genetic factors, and the use of other medications.
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkyl halide.
Chlorination and methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide can be compared with other benzofuran derivatives and related compounds:
Benzofuran derivatives: Compounds such as 1-(1-benzofuran-2-yl)propan-2-amine and 5-phenyl-1-benzofuran-2-yl derivatives share structural similarities and exhibit similar biological activities
Furan derivatives: Compounds like (S)-1-(furan-2-yl)propan-1-ol and other furan-based molecules also display diverse biological activities and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)16-11-14(20)7-8-18(16)23-2/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVDYJPBBHYIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)

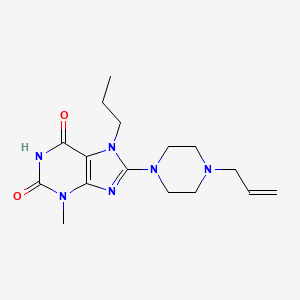

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)
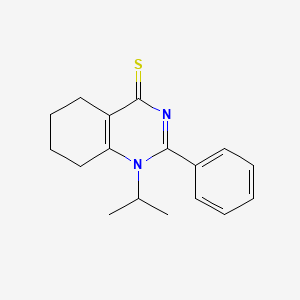
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3015193.png)
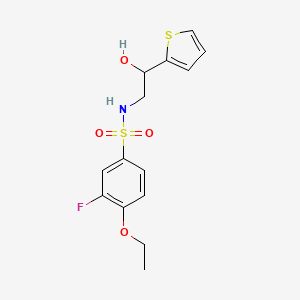
![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)
